molecular formula C6H6N2O2 B1425799 5-(Methoxymethyl)isoxazole-3-carbonitrile CAS No. 1463940-00-2

5-(Methoxymethyl)isoxazole-3-carbonitrile

Cat. No. B1425799
M. Wt: 138.12 g/mol
InChI Key: VBDPPMZFYTWIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Methoxymethyl)isoxazole-3-carbonitrile” is a chemical compound with the molecular formula C6H6N2O2 . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of “5-(Methoxymethyl)isoxazole-3-carbonitrile” can be represented by the InChI string “InChI=1S/C6H6N2O2/c1-10-4-5-3-7-6(8-9-5)2/h3H,4H2,1-2H3” and the canonical SMILES string "CCOCc1cc(no1)C#N" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Methoxymethyl)isoxazole-3-carbonitrile” include a molecular weight of 138.12 g/mol. Other properties such as melting point, boiling point, solubility, and stability are not well-documented in the literature.

Scientific Research Applications

Electrophilic Reactivity

The compound 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, which is structurally related to 5-(Methoxymethyl)isoxazole-3-carbonitrile, has been studied for its versatile electrophilic reactivity. It demonstrates a notable electrophilicity, contributing to sigma-complexation processes and S(N)Ar reactions under appropriate conditions, emphasizing its multifaceted electrophilic reactivity in organic chemistry (Cottyn et al., 2009).

Synthetic Applications in Organic Chemistry

3-methyl-4-arylmethylene isoxazole-5(4H)-ones and similar compounds, including those related to 5-(Methoxymethyl)isoxazole-3-carbonitrile, are used as building blocks in synthetic organic chemistry. They serve as scaffolds for developing various biologically important heterocyclic compounds, highlighting their significance in the synthesis of new chemical entities (Patel, 2017).

Reactivity in Various Chemical Reactions

The interaction of 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methyl-thieno[2,3-b]pyridine, a related compound, with Raney nickel has been investigated. This study provides insights into the reactivity of similar isoxazole derivatives under different conditions, offering a perspective on the chemical behavior of 5-(Methoxymethyl)isoxazole-3-carbonitrile in various reaction environments (Kostenko et al., 2008).

Applications in Corrosion Inhibition

Pyranopyrazole derivatives, similar to 5-(Methoxymethyl)isoxazole-3-carbonitrile, have been synthesized and investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This highlights the potential application of isoxazole derivatives in corrosion inhibition, an important aspect in materials science and engineering (Yadav et al., 2016).

Crystallographic and Structural Analysis

The synthesis and crystallographic analysis of dihydrofuran carbonitrile derivatives, related to 5-(Methoxymethyl)isoxazole-3-carbonitrile, provide insights into their molecular structure and reactivity. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in various areas of chemistry and materials science (Swamy et al., 2020).

Future Directions

The future directions for research on “5-(Methoxymethyl)isoxazole-3-carbonitrile” and other isoxazole derivatives include the development of new eco-friendly synthetic strategies, the exploration of their potential biological activities, and their potential therapeutic utility .

properties

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-9-4-6-2-5(3-7)8-10-6/h2H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDPPMZFYTWIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260640
Record name 3-Isoxazolecarbonitrile, 5-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)isoxazole-3-carbonitrile

CAS RN

1463940-00-2
Record name 3-Isoxazolecarbonitrile, 5-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1463940-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarbonitrile, 5-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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